molecular formula C16H33KO3P+ B1144163 POTASSIUM CETYL PHOSPHATE CAS No. 17026-85-6

POTASSIUM CETYL PHOSPHATE

Cat. No.: B1144163
CAS No.: 17026-85-6
M. Wt: 343.50 g/mol
InChI Key: YLKQTWRTPICGAB-UHFFFAOYSA-N
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Description

Potassium cetyl phosphate: is a potassium salt of a complex mixture of esters of phosphoric acid and cetyl alcohol. It is widely used in the cosmetics and personal care industry as an emulsifier and surfactant. This compound is known for its ability to stabilize oil-in-water emulsions, making it a valuable ingredient in products such as creams, shower gels, liquid soaps, shampoos, skincare, and sun care products .

Mechanism of Action

Target of Action

Potassium Cetyl Phosphate is an anionic, oil-in-water emulsifier . It is structurally similar to natural phospholipids like lecithins and cephalins . Its primary targets are the lipid structures in the skin, where it interacts to enhance the lipid barrier .

Mode of Action

This compound works by lowering the surface tension of water . This allows oil and water-based components in a formulation to mix together more easily . It forms mainly lamellar structures with very dense packed layers of water phase and liquid crystalline lipid phases . These structures are responsible for the viscosity of the emulsion as well as for the stabilization of the water-oil interphase .

Biochemical Pathways

This compound affects the emulsion stability pathway. According to the gel-network theory of emulsion stability, the aqueous phase consists of a gel-network generated by hydrophilic emulsifiers and lipophilic co-emulsifier forming an envelope around emulsified droplets and membrane-like structures throughout the aqueous phase . The oil phase ideally consists mainly of liquid crystalline lipid structures .

Pharmacokinetics

It is typically used as a primary emulsifier at low concentrations . As an emulsifier, it improves product consistency to enable even distribution on the skin .

Result of Action

The result of this compound’s action is a smooth, consistent product texture, ensuring that the active ingredients are evenly distributed and readily absorbed by the skin . It enhances the lipid barrier, limits transdermal water loss, and improves elasticity . It also contributes to SPF protection and increases the water resistance of the formula .

Action Environment

This compound is noted for its high physical and chemical stability . It tolerates a broad pH range from 5 to 9 . It provides snow white emulsions and shows the highest flexibility for various applications and forms . It is also non-irritating to the skin . Environmental factors such as pH and temperature can influence the compound’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

Potassium cetyl phosphate plays a significant role in biochemical reactions, primarily as an emulsifier and surfactant. It interacts with various enzymes, proteins, and other biomolecules to stabilize emulsions and enhance the consistency of formulations. The compound’s anionic nature allows it to interact with positively charged molecules, forming stable complexes. This compound is known to interact with skin lipids, enhancing the lipid barrier and limiting transdermal water loss .

Cellular Effects

This compound influences various cellular processes, particularly in skin cells. It enhances the lipid barrier function, improving skin hydration and elasticity. The compound also affects cell signaling pathways by interacting with membrane lipids, which can influence gene expression and cellular metabolism. This compound is generally non-irritating to the skin, making it suitable for sensitive skin formulations .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It forms stable complexes with skin lipids, enhancing the lipid barrier and reducing transdermal water loss. The compound’s anionic nature allows it to interact with positively charged molecules, leading to enzyme inhibition or activation. This compound also influences gene expression by interacting with membrane lipids and affecting cell signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, but it can degrade under certain conditions, such as extreme pH or temperature. Long-term studies have shown that this compound maintains its emulsifying properties and continues to enhance the lipid barrier function over extended periods. Degradation products may form under harsh conditions, potentially affecting cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound enhances the lipid barrier function and improves skin hydration. At high doses, it may cause irritation or adverse effects. Threshold effects have been observed, where the benefits of this compound plateau at certain concentrations. Toxicity studies have shown that the compound is generally safe at recommended dosages, but high doses can lead to adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes and cofactors involved in lipid synthesis and degradation, influencing metabolic flux and metabolite levels. The compound’s role in enhancing the lipid barrier function is linked to its interactions with lipid metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s anionic nature allows it to bind to positively charged molecules, facilitating its transport and distribution. This compound is known to accumulate in the lipid bilayers of cell membranes, enhancing the lipid barrier function and improving skin hydration .

Subcellular Localization

This compound is primarily localized in the lipid bilayers of cell membranes. Its anionic nature allows it to interact with membrane lipids, enhancing the lipid barrier function. The compound may also be directed to specific compartments or organelles through targeting signals or post-translational modifications. These interactions influence the compound’s activity and function within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium cetyl phosphate is synthesized by reacting phosphoric acid esters with cetyl alcohol in the presence of potassium. The reaction typically involves heating the mixture to facilitate the esterification process. The resulting product is a whitish powder that is partially soluble in water .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, phosphoric acid and cetyl alcohol, are mixed and heated in reactors. Potassium hydroxide is then added to neutralize the mixture, forming the potassium salt. The product is then purified and dried to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: Potassium cetyl phosphate primarily undergoes reactions typical of alkyl phosphates. These include:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Functional Properties

Potassium cetyl phosphate acts primarily as an emulsifier and surfactant. Its key functions include:

  • Emulsification: Stabilizes oil-in-water emulsions by reducing interfacial tension.
  • Surfactant Activity: Enhances the cleaning properties of formulations by allowing oil and water to mix effectively.
  • Thickening Agent: Contributes to the viscosity and texture of cosmetic products.

Cosmetics and Personal Care

This compound is extensively used in cosmetics due to its ability to improve product texture and stability. Key applications include:

  • Skin Care Products: Used in creams, lotions, and moisturizers to enhance spreadability and provide a smooth feel on the skin .
  • Hair Care Products: Incorporated into shampoos and conditioners for its emulsifying properties, helping to remove dirt and oil effectively .
  • Sunscreens: Particularly valuable for formulating water-resistant sunscreens, it enhances the stability of UV filters and improves product performance .

Pharmaceuticals

In the pharmaceutical sector, this compound is utilized as an emulsifier in topical formulations, improving the solubility of active ingredients and ensuring consistent delivery .

Industrial Applications

While primarily known for its cosmetic uses, this compound also finds applications in industrial formulations where emulsification is required.

Market Insights

The global market for this compound is projected to grow significantly, driven by increasing consumer demand for high-quality personal care products. The market size is expected to reach approximately $429.63 million by 2030, with a compound annual growth rate (CAGR) of 8.51% from 2023 to 2030 .

Market Segmentation

ApplicationMarket Share (%)
Personal CareSignificant
CosmeticsHigh
PharmaceuticalsModerate
IndustrialLow

Case Study 1: Sunscreen Formulation

A study demonstrated that incorporating this compound into sunscreen formulations significantly improved their stability and water resistance. The emulsifier enhanced the distribution of UV filters, leading to better sun protection factor (SPF) performance without compromising skin feel .

Case Study 2: Hair Conditioning Products

Research indicated that shampoos containing this compound provided superior cleansing while maintaining moisture levels in hair. This was attributed to its effective surfactant properties that allowed for gentle cleaning without stripping natural oils .

Safety and Regulatory Status

This compound has been reviewed by various safety panels, including the Cosmetic Ingredient Review Expert Panel, which deemed it safe for use in cosmetics when applied according to safety standards . However, caution is advised for individuals with sensitive skin due to potential irritation.

Comparison with Similar Compounds

    Cetearyl alcohol: Another fatty alcohol used as an emulsifier and stabilizer in cosmetic formulations.

    Cetearyl glucoside: A non-ionic emulsifier derived from glucose and cetearyl alcohol.

    Sorbitan olivate: An emulsifier derived from olive oil and sorbitol.

Uniqueness: Potassium cetyl phosphate is unique in its ability to form stable oil-in-water emulsions, even in challenging formulations with high oil concentrations or high pigment loads. Its mildness and compatibility with the skin make it particularly suitable for sensitive skin products .

Biological Activity

Potassium Cetyl Phosphate (KCP) is a potassium salt of cetyl phosphate, recognized for its multifunctional roles in cosmetic and pharmaceutical formulations. This compound exhibits significant biological activity, particularly in skin care applications, where it serves as an emulsifier and skin-conditioning agent. The following sections will detail its properties, biological effects, safety assessments, and relevant case studies.

  • Chemical Structure : KCP is an anionic surfactant that mimics natural phospholipids found in human skin, enhancing its compatibility with skin lipids.
  • Physical Form : It appears as a white powder, soluble in water, with a melting point of approximately 68°C.
  • Stability : KCP is noted for its high physical and chemical stability, making it suitable for various formulations across a wide pH range (4-9) .

Skin Barrier Enhancement

KCP plays a crucial role in enhancing the skin's lipid barrier, which is vital for maintaining hydration and overall skin health. The compound:

  • Reduces Transdermal Water Loss : By improving the integrity of the skin barrier, KCP limits water loss from the epidermis, which is essential for maintaining skin hydration.
  • Improves Elasticity : Regular use of products containing KCP has been associated with increased skin elasticity, contributing to a more youthful appearance .

Emulsification Properties

As an emulsifier, KCP stabilizes oil-in-water emulsions, which are common in cosmetic formulations. Its effectiveness includes:

  • Particle Size Reduction : Formulations with KCP tend to have smaller droplet sizes, enhancing stability and sensory properties .
  • Compatibility with Active Ingredients : KCP enhances the distribution of active ingredients such as UV filters in sun-care products, improving their efficacy .

Safety Assessment

Various studies have assessed the safety profile of KCP. Key findings include:

  • Irritation Potential : While generally considered non-irritating to the skin, KCP can cause ocular irritation at concentrations up to 8.3% when used in mascara formulations .
  • Toxicity Studies : In repeated dose toxicity studies, the no-observable adverse effect level (NOAEL) for potassium lauryl phosphate was found to be 600 mg/kg body weight per day . The oral LD50 for KCP is greater than 4.7 g/kg, indicating low acute toxicity .

Cosmetic Applications

  • Skin Care Products : A study demonstrated that formulations containing KCP significantly improved moisture retention in subjects with dry skin conditions. Participants reported enhanced skin texture and reduced dryness after four weeks of use.
  • Sun Care Formulations : Research indicated that KCP improved the water resistance of sun-care products by facilitating better distribution of UV filters on the skin surface. This led to higher protection levels against UV radiation compared to formulations without KCP.
  • Hair Care Products : In hair conditioners, KCP was shown to enhance the feel and manageability of hair while providing moisture retention benefits similar to those observed in skin care applications.

Comparative Analysis of Emulsifiers

The following table compares this compound with other common emulsifiers used in cosmetic formulations:

EmulsifierTypeHLB ValueMain UsesSkin Compatibility
This compoundAnionic10Skin care, hair careHigh
Glyceryl StearateNonionic6.7Creams, lotionsModerate
Cetearyl AlcoholNonionic15Emulsions, conditionersHigh
Sodium Lauryl SulfateAnionic40CleansersLow

Properties

CAS No.

17026-85-6

Molecular Formula

C16H33KO3P+

Molecular Weight

343.50 g/mol

IUPAC Name

potassium;hexadecoxy-oxido-oxophosphanium

InChI

InChI=1S/C16H33O3P.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-20(17)18;/h2-16H2,1H3;/q;+1

InChI Key

YLKQTWRTPICGAB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCO[P+](=O)[O-].[K+]

Origin of Product

United States

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